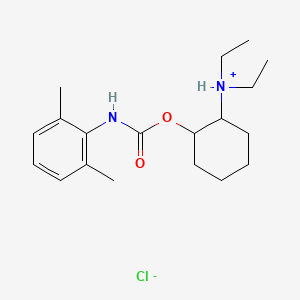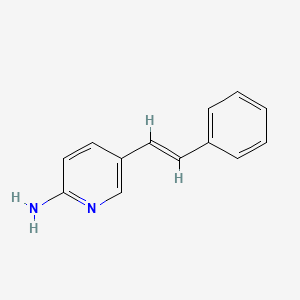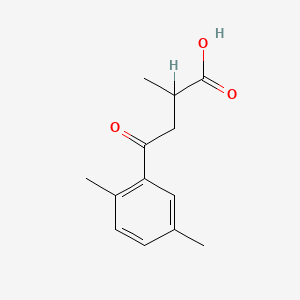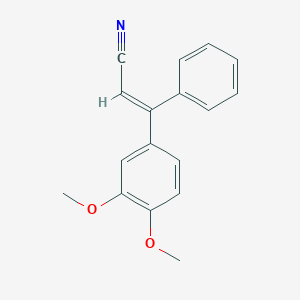
6-Bromo-2-nitronaphtho(2,1-b)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-nitrobenzoebenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their unique structural features and wide array of biological activities, making them a privileged structure in the field of drug discovery . This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 2nd position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-nitrobenzoebenzofuran can be achieved through various methods. One common approach involves the electrophilic nitration of benzofuran derivatives. For instance, the nitration of benzofuran with a mixture of nitric acid and acetic acid can yield 2-nitrobenzofuran . The bromination of this intermediate can then be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 6-bromo-2-nitrobenzoebenzofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of 6-bromo-2-nitrobenzoebenzofuran.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-nitrobenzoebenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of 6-bromo-2-aminobenzobenzofuran.
Oxidation: Formation of oxidized benzofuran derivatives.
Scientific Research Applications
6-Bromo-2-nitrobenzoebenzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-nitrobenzoebenzofuran is not fully understood. its biological activities are likely related to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzofuran: Lacks the bromine atom but shares the nitro group and benzofuran core.
6-Bromo-2-aminobenzofuran: Similar structure but with an amino group instead of a nitro group.
6-Bromo-2-chlorobenzofuran: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
6-Bromo-2-nitrobenzoebenzofuran is unique due to the presence of both a bromine atom and a nitro group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
101931-45-7 |
|---|---|
Molecular Formula |
C12H6BrNO3 |
Molecular Weight |
292.08 g/mol |
IUPAC Name |
6-bromo-2-nitrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C12H6BrNO3/c13-10-3-1-2-7-8(10)4-5-11-9(7)6-12(17-11)14(15)16/h1-6H |
InChI Key |
DSUKEUTVSCILGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)
![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate](/img/structure/B13740512.png)




![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)

![2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13740561.png)




